N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective Formylating Reagent
N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective Formylating Reagent
This technical guide details the chemical properties, synthesis, and applications of N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized reagent widely recognized for its chemoselectivity in organic synthesis.
Executive Summary
N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized electrophilic reagent developed for the selective formylation of primary amines.[1][2] First introduced by Akikusa et al. in 1992, this compound addresses a critical challenge in synthetic organic chemistry: distinguishing between primary and secondary amine functionalities without the need for complex protection-deprotection strategies. Its unique steric and electronic profile allows it to transfer a formyl group (
Chemical Identity & Physicochemical Properties[1][8][9]
Nomenclature and Structure
-
IUPAC Name: N-(Diethylcarbamoyl)-N-methoxyformamide[2][]
-
Common Synonyms: Akikusa’s Reagent, N,N-Diethyl-N'-formyl-N'-methoxyurea
-
CAS Number: 146039-03-4[2][]
-
Molecular Formula:
-
Molecular Weight: 174.20 g/mol
Property Data Table
The following physicochemical constants define the reagent's handling and storage parameters.
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | Clear, homogenous |
| Boiling Point | 96 °C at 3 mmHg | High vacuum distillation required |
| Density | 1.09 g/cm³ (at 20 °C) | Denser than water |
| Refractive Index ( | 1.462 | |
| Flash Point | 84 °C | Combustible liquid (Class IIIA) |
| Solubility | Soluble in | Hydrolytically stable in neutral organic solvents |
| Purity Grade | Typically >98.0% (GC) | Commercial standard |
Synthesis and Preparation
The synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide is achieved through the acylation of N-methoxyformamide. This process constructs the core urea-like scaffold that imparts the reagent's unique reactivity.
Synthetic Pathway
The preparation involves the reaction of the sodium salt of N-methoxyformamide with N,N-diethylcarbamoyl chloride.
Reaction Scheme:
Visualization of Synthesis Logic
The following diagram illustrates the convergent synthesis and the key intermediates involved.
Figure 1: Synthetic route for N-(Diethylcarbamoyl)-N-methoxyformamide via N-acylation.
Mechanism of Action and Chemoselectivity
The defining feature of this reagent is its ability to discriminate between primary and secondary amines. This selectivity is governed by the specific steric and electronic environment of the formyl group.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution at the formyl carbon.
-
Nucleophilic Attack: The amine nucleophile attacks the formyl carbon (
). -
Tetrahedral Intermediate: A transient intermediate forms.
-
Collapse & Elimination: The N-methoxy-N,N-diethylurea moiety acts as a leaving group, releasing the formylated amine.
Basis of Selectivity
-
Primary Amines (
): Small enough to bypass the steric bulk created by the N-methoxy and diethylcarbamoyl groups flanking the formyl center. -
Secondary Amines (
): The increased steric demand of the two alkyl groups on the nitrogen prevents effective orbital overlap with the formyl carbonyl, inhibiting the reaction. -
Alcohols (
): Under standard conditions (neutral pH, ambient temp), alcohols are insufficiently nucleophilic to displace the urea leaving group compared to amines.
Figure 2: Mechanistic divergence showing steric exclusion of secondary amines.
Experimental Protocols
The following protocol is based on the standard methodology established by Akikusa et al. (1992).
General Formylation Procedure
Objective: Selective formylation of a primary amine in the presence of a secondary amine.
Reagents:
-
Substrate (containing primary and/or secondary amines) (1.0 equiv)
-
N-(Diethylcarbamoyl)-N-methoxyformamide (1.1–1.2 equiv)
-
Solvent: Dichloromethane (
) or Chloroform ( )
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous
. -
Addition: Add 1.1 mmol (192 mg) of N-(Diethylcarbamoyl)-N-methoxyformamide dropwise at room temperature.
-
Reaction: Stir the mixture at ambient temperature (
).-
Monitoring: Track reaction progress via TLC or LC-MS. Primary amines typically convert within 1–3 hours.
-
-
Workup:
-
Wash the organic layer with water (
) to remove the water-soluble urea byproduct (or its hydrolysis products). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The residue is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography.
Storage and Handling
-
Storage: Store at room temperature or refrigerated (
) in a tightly sealed container. Protect from moisture. -
Stability: The reagent is bench-stable but should be handled under a fume hood due to potential irritation properties common to formamides.
Applications in Drug Discovery
This reagent is particularly valuable in medicinal chemistry for "late-stage functionalization" or selective protection strategies.
-
Polyamines Synthesis: In the synthesis of spermidine/spermine derivatives, it allows the protection of terminal primary amines as formamides while leaving internal secondary amines free for alkylation.
-
Peptide Mimetics: Used to introduce formyl groups (bioisosteres of carbonyls) at specific sites in complex amino acid derivatives.
-
Heterocycle Synthesis: The formyl group can serve as a precursor for isonitriles (via dehydration) or as a masked amine.
References
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Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. (1992). "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide". Synthesis, 1992(11), 1058–1060.
-
TCI Chemicals. (n.d.). "Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide (D2344)".
- Kikugawa, Y. (1994). "N-Methoxy-N-acylureas: Synthesis and Properties". Journal of Synthetic Organic Chemistry, Japan, 52(11), 960-970.
